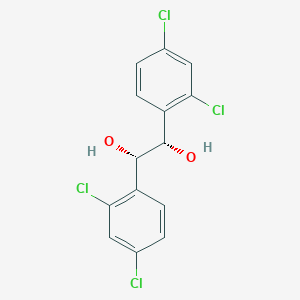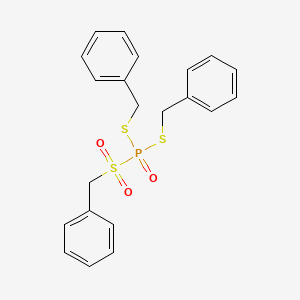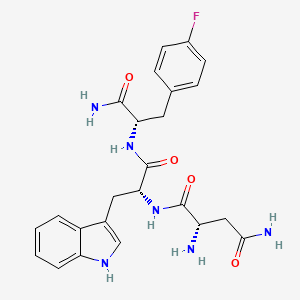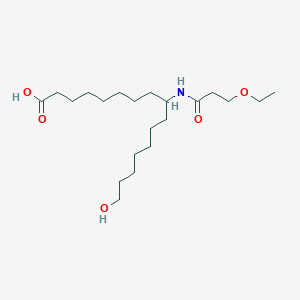![molecular formula C14H14S3 B12525060 Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- CAS No. 660850-53-3](/img/structure/B12525060.png)
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is an organic compound with a unique structure that includes a naphthalene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene derivatives and thiophene precursors, followed by cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- has several applications in scientific research:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Although less common, its derivatives may be investigated for biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism by which Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- exerts its effects depends on its specific application. In organic electronics, its mechanism involves the delocalization of electrons across the conjugated system, facilitating charge transport. In chemical reactions, the presence of sulfur atoms can influence the reactivity and stability of intermediates, guiding the formation of specific products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]thiophene diimide: Another naphthalene-thiophene fused compound with different functional groups.
Naphtho[1,2-b4,3-b′]dithiophene: A compound with two thiophene rings fused to a naphthalene ring.
Uniqueness
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
660850-53-3 |
|---|---|
Molekularformel |
C14H14S3 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)-1H-benzo[f][2]benzothiole |
InChI |
InChI=1S/C14H14S3/c1-15-14(16-2)13-8-11-6-4-3-5-10(11)7-12(13)9-17-14/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
WJVACBGZCXOBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1(C2=CC3=CC=CC=C3C=C2CS1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
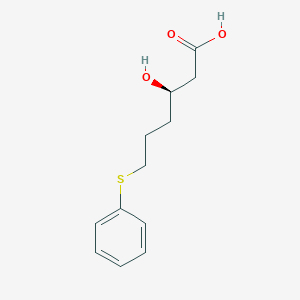
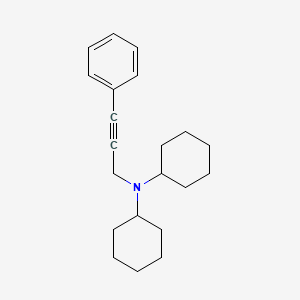
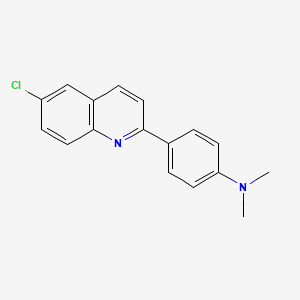
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
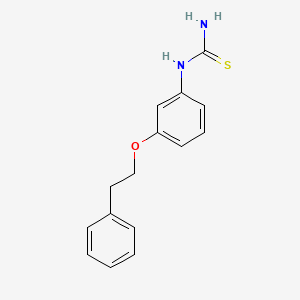
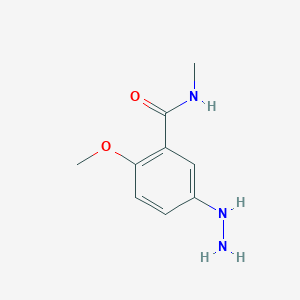
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
